{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine
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Overview
Description
{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine is a complex organic compound featuring a piperazine ring substituted with amino and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to exhibit a broad spectrum of biological activities .
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a chlorinated aromatic compound under controlled conditions. The reaction often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to understand its binding affinity and specificity towards different biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine
- {4-[4-(4-Amino-2-bromophenyl)piperazin-1-yl]-3-chlorophenyl}amine
- {4-[4-(4-Amino-2-fluorophenyl)piperazin-1-yl]-3-chlorophenyl}amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring, which can significantly influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
4-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4/c17-13-9-11(19)1-3-15(13)21-5-7-22(8-6-21)16-4-2-12(20)10-14(16)18/h1-4,9-10H,5-8,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERNRGNJJZVSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C3=C(C=C(C=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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